molecular formula C7H7ClO2 B3211903 3-Chloro-2-(hydroxymethyl)phenol CAS No. 1094627-55-0

3-Chloro-2-(hydroxymethyl)phenol

Cat. No. B3211903
CAS RN: 1094627-55-0
M. Wt: 158.58 g/mol
InChI Key: NAZWUVSCQYJWHP-UHFFFAOYSA-N
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Description

3-Chloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2 . It is a derivative of phenol, where a chlorine atom and a hydroxymethyl group are substituted onto the phenol ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with a chlorine atom and a hydroxymethyl group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 .

Scientific Research Applications

Antioxidant and Therapeutic Roles

Phenolic compounds, including Chlorogenic Acid (CGA) and its derivatives, exhibit significant biological and therapeutic roles. CGA, an abundant phenolic acid found in green coffee extracts and tea, demonstrates antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a central nervous system stimulator. Its modulation of lipid metabolism and glucose in metabolic disorders suggests potential for treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hypocholesterolemic influence may arise from altered nutrient metabolism, highlighting its diverse pharmacological applications (Naveed et al., 2018).

Application in Food Industry

Chlorogenic acid serves as a nutraceutical for preventing and treating metabolic syndrome and associated disorders. Its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities offer significant health benefits. Additionally, CGA functions as a food additive with antimicrobial activity against a broad range of organisms, including bacteria and viruses, beneficial for food preservation. Its protective properties against lipid oxidation and prebiotic activity make it an excellent candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Cosmeceutical Significance

Hydroxycinnamic acids and their derivatives, including phenolic compounds related to 3-Chloro-2-(hydroxymethyl)phenol, show significant potential as multifunctional ingredients for topical application in cosmetics. Their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, along with UV protective effects, suggest utility as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. These compounds' poor stability has led to the use of microencapsulation techniques for topical application, enabling sustained release and preventing degradation (Taofiq et al., 2017).

Safety and Hazards

3-Chloro-2-(hydroxymethyl)phenol may be harmful if swallowed and can cause eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(hydroxymethyl)phenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence its efficacy and potential side effects.

properties

IUPAC Name

3-chloro-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZWUVSCQYJWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-hydroxybenzoic acid (for a preparation see Intermediate 5)(1.45 g, 8.39 mmol) in THF (20 ml) at ambient temperature under nitrogen was added 1 M borane-tetrahydrofuran complex (16 ml, 16.0 mmol, Aldrich). The solution was stirred at ambient temperature for 10-15 min and then heated to 80° C. for 1 h. The resulting suspension was allowed to cool to ambient temperature and quenched with methanol (10 ml). The resulting solution was heated to 80° C. for 30 min and at ambient temperature overnight. The solvent was removed in vacuo and the oil dried under high vacuum to give the title compound as a solid (1.36 g); LCMS: (System 1) (M-H)−=157, tRET=2.22 min.
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Intermediate 5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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